molecular formula C20H17N3O2 B11160757 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11160757
M. Wt: 331.4 g/mol
InChI Key: NUSJEXRYHUQYFC-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the reaction of β-aryl glutaconic acid with aniline, resulting in the formation of 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione. This intermediate is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone, which is further reacted with secondary amines to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism underlies its potential as an anticancer agent.

Comparison with Similar Compounds

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C20H17N3O2/c1-2-25-16-10-8-14(9-11-16)18-13-12-17-19(21-18)22-23(20(17)24)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)

InChI Key

NUSJEXRYHUQYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

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